Valomaciclovir

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

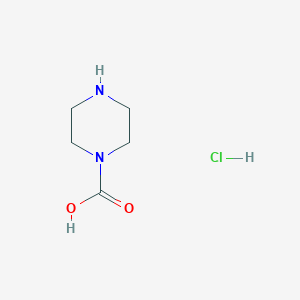

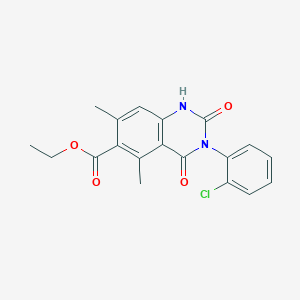

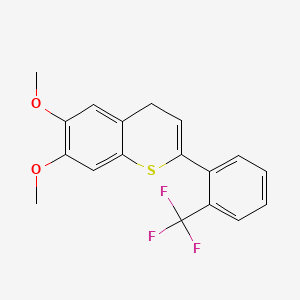

Valomaciclovir is a prodrug form of the acyclic guanosine derivative omaciclovir with activity against varicella zoster virus (VZV) and other members of the herpesvirus family. Valomaciclovir is converted in vivo to omaciclovir, a nucleoside analog inhibitor of VZV DNA polymerase.

科学的研究の応用

1. Treatment of CMV Infection in Immunocompromised Patients

Valganciclovir (Valcyte), a prodrug of ganciclovir, is effectively used in the management of cytomegalovirus (CMV) infection in immunocompromised patients, such as those with AIDS or high-risk solid organ transplant recipients. It offers advantages over ganciclovir due to its oral administration, once-daily regimen, and potential for improved patient compliance. This results in greater systemic ganciclovir exposure, reducing the risk of viral resistance, especially in high-risk solid organ transplant recipients (Cvetković & Wellington, 2005).

2. Nanosensor Development for Drug Detection

A study demonstrates the use of multi-walled carbon nanotube modified glassy carbon electrodes as voltammetric nanosensors for sensitive determination of valganciclovir in pharmaceuticals. This application shows potential for quality control and monitoring of valganciclovir levels (DOĞAN-TOPAL et al., 2013).

3. Viral Resistance Studies

Research on the time course of viral resistance against ganciclovir in CMV infection following transplantation sheds light on treatment failures and the contribution of ganciclovir-related mutations. This study is crucial for understanding and managing drug resistance in clinical settings (Cunha-Bang et al., 2013).

4. Prodrug Development for Improved Bioavailability

A study focused on synthesizing diester prodrugs of ganciclovir, like Val-Val-GCV, for improving its ocular and oral bioavailability. These prodrugs showed enhanced antiviral potency against herpes viruses without increased cytotoxicity, indicating their potential in therapeutic applications (Patel et al., 2005).

5. Pharmacokinetics and Pharmacodynamics in Stem Cell Transplant Patients

A systematic review discusses the clinical pharmacokinetics and pharmacodynamics of ganciclovir/valganciclovir in allogeneic haematopoietic stem cell transplant patients. This research is key to understanding drug efficacy and safety in this specific patient group (Selby et al., 2021).

6. Studies on Oral Prodrug for CMV Infection

Research has been conducted on valganciclovir as a pre-emptive therapy for CMV infection post-allogenic stem cell transplantation. It highlights the drug’s safety and implications for the emergence of drug-resistant CMV (Allice et al., 2009).

特性

CAS番号 |

195157-34-7 |

|---|---|

製品名 |

Valomaciclovir |

分子式 |

C15H24N6O4 |

分子量 |

352.39 g/mol |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate](/img/structure/B1194579.png)